molecular formula C13H13Cl2N B1370147 (3-Chlorophenyl)(phenyl)methanamine hydrochloride CAS No. 5267-37-8

(3-Chlorophenyl)(phenyl)methanamine hydrochloride

Cat. No.: B1370147
CAS No.: 5267-37-8
M. Wt: 254.15 g/mol
InChI Key: UCOACANPNQMECK-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is an organic compound with the molecular formula C13H13Cl2N. It is a crystalline solid that is commonly used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes a chlorinated phenyl group and a phenylmethanamine moiety, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Imine and nitrile derivatives.

    Reduction: Amine and alcohol derivatives.

    Substitution: Various substituted phenylmethanamine derivatives.

Scientific Research Applications

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a precursor in the development of therapeutic agents for various diseases.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor signaling.

Comparison with Similar Compounds

(3-Chlorophenyl)(phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

  • (4-Chlorophenyl)(phenyl)methanamine hydrochloride
  • (3-Methylphenyl)(phenyl)methanamine hydrochloride
  • (4-Bromophenyl)(phenyl)methanamine hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(3-chlorophenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.ClH/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10;/h1-9,13H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOACANPNQMECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615613
Record name 1-(3-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-37-8
Record name 1-(3-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chlorophenyl)(phenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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